Pentan-3-ylhydrazine

Beschreibung

Contextual Background of Alkylhydrazine Chemistry

Alkylhydrazines are a class of organic compounds characterized by a hydrazine (B178648) core (N-N single bond) with one or more alkyl substituents. These compounds are derivatives of hydrazine (H₂NNH₂) and exhibit a range of chemical behaviors influenced by the nature and number of their alkyl groups. Generally, the introduction of alkyl groups affects the basicity, nucleophilicity, and reducing properties of the hydrazine moiety. The chemistry of alkylhydrazines is foundational to various synthetic transformations, including the formation of hydrazones and their subsequent conversion to other functional groups, as well as their use as intermediates in the synthesis of heterocyclic compounds.

Significance of Pentan-3-ylhydrazine in Contemporary Organic Synthesis and Research

While research directly focused on this compound is not extensive, its structural motif is of significant interest, primarily through its derivatives. A notable example is the role of a this compound derivative as a crucial intermediate in the synthesis of posaconazole, a potent triazole antifungal agent. google.comhsppharma.com The specific stereochemistry of the pentan-3-yl group in this context is critical for the biological activity of the final drug, highlighting the importance of this structural unit in medicinal chemistry. This application underscores the value of this compound as a building block for complex, stereochemically defined molecules.

Overview of Current Research Trajectories for this compound

Current research involving the this compound structure is largely driven by its application in pharmaceutical synthesis. The development of efficient and stereoselective methods to synthesize derivatives of this compound is a key area of investigation. google.com Research in this area aims to optimize reaction conditions, improve yields, and ensure high stereochemical purity, which is essential for the efficacy of the final pharmaceutical product. The broader interest in hydrazide and hydrazone chemistry for the development of new therapeutic agents also suggests potential future applications for this compound and its analogues in medicinal chemistry. mdpi.com

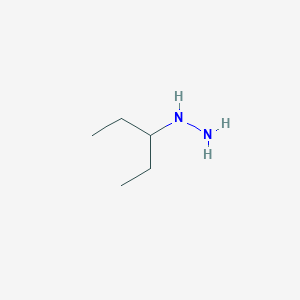

Structure

3D Structure

Eigenschaften

IUPAC Name |

pentan-3-ylhydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N2/c1-3-5(4-2)7-6/h5,7H,3-4,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVZSDKPIHPABBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical and Physical Properties of Pentan 3 Ylhydrazine

Detailed experimental data for the free base of pentan-3-ylhydrazine is not widely available in the literature. However, data for its hydrochloride salt, this compound hydrochloride, provides valuable insight into its chemical identity.

Interactive Data Table: Properties of this compound Hydrochloride

| Property | Value |

| CAS Number | 221024-42-6 |

| Molecular Formula | C₅H₁₅ClN₂ |

| Molecular Weight | 138.64 g/mol |

| Predicted LogP | 1.0601 |

| Hydrogen Bond Acceptors | 2 |

| Hydrogen Bond Donors | 2 |

| Rotatable Bonds | 3 |

Note: The properties listed are for the hydrochloride salt of this compound. Predicted values are based on computational models. chemscene.comlibretexts.org

Synthesis and Industrial Production

Synthesis from 3-Pentanone and Hydrazine

The initial step in this synthesis is the formation of pentan-3-one hydrazone. This reaction is a classic example of nucleophilic addition to a carbonyl group. libretexts.orgorgosolver.com The lone pair of electrons on one of the nitrogen atoms of hydrazine attacks the electrophilic carbonyl carbon of 3-pentanone. This is typically followed by a proton transfer and subsequent elimination of a water molecule to yield the stable hydrazone.

The second step is the reduction of the carbon-nitrogen double bond of the hydrazone to a single bond to yield this compound. This can be achieved using various reducing agents.

While this represents a standard laboratory-scale synthesis, industrial production would be optimized for efficiency, safety, and cost-effectiveness. A patent for a derivative, N'-[(2S,3S)-2-(benzyloxy)pentan-3-yl]formylhydrazine, outlines a multi-step synthesis that constructs the this compound core as part of a more complex molecule, indicating its relevance in industrial processes. google.com

Advanced Spectroscopic and Structural Characterization of Pentan 3 Ylhydrazine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR Analysis

Proton (¹H) NMR spectroscopy of pentan-3-ylhydrazine dihydrochloride (B599025) in a deuterated solvent such as DMSO-d₆ reveals distinct signals corresponding to the different types of protons in the molecule. The chemical shifts (δ), signal multiplicities, and coupling constants (J) provide a clear picture of the proton framework.

A reported ¹H NMR spectrum for this compound dihydrochloride shows a triplet at approximately 0.85 ppm, which is characteristic of the methyl (CH₃) protons. The integration of this signal corresponds to six protons, consistent with the two equivalent methyl groups. The methylene (B1212753) (CH₂) protons appear as a multiplet around 1.54 ppm, integrating to four protons. The methine (CH) proton, being adjacent to the hydrazinyl group, is deshielded and appears as a quintet at approximately 2.81 ppm. The coupling of the methine proton with the four adjacent methylene protons results in the quintet multiplicity.

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Methyl (CH₃) | 0.85 | Triplet | 7.1 | 6H |

| Methylene (CH₂) | 1.54 | Multiplet | - | 4H |

| Methine (CH) | 2.81 | Quintet | 5.9 | 1H |

| Table 1: ¹H NMR Spectral Data for this compound Dihydrochloride in DMSO-d₆. |

Carbon-13 (¹³C) NMR Analysis

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms in this compound, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): A COSY experiment would reveal the coupling relationships between protons. For this compound, cross-peaks would be expected between the methine proton and the methylene protons, and between the methylene protons and the methyl protons, confirming the ethyl fragments attached to the central carbon.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This experiment would definitively link the proton signals to their corresponding carbon signals: the signal at ~0.85 ppm to the methyl carbon, the signal at ~1.54 ppm to the methylene carbon, and the signal at ~2.81 ppm to the methine carbon.

Currently, specific experimental 2D NMR data for this compound is not available in the surveyed scientific literature.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition. For this compound (C₅H₁₄N₂), the expected exact mass can be calculated and compared to the experimental value obtained from HRMS.

The fragmentation pattern observed in the mass spectrum provides valuable information about the molecular structure. Upon ionization, the this compound molecular ion would likely undergo characteristic fragmentation pathways. Common fragmentation for alkylhydrazines includes the cleavage of the N-N bond and the C-N bond. The loss of the ethyl groups and various nitrogen-containing fragments would lead to a series of daughter ions, the masses of which would help to piece together the structure of the parent molecule. Detailed experimental HRMS data and fragmentation analysis for this compound are not documented in the available literature.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption or scattering of light at specific frequencies corresponds to the stretching, bending, and other vibrations of the chemical bonds.

For this compound, the IR and Raman spectra would be expected to show characteristic bands for the N-H and C-H stretching vibrations. The N-H stretching of the hydrazine (B178648) moiety typically appears in the region of 3200-3400 cm⁻¹. The C-H stretching vibrations of the alkyl groups would be observed around 2850-3000 cm⁻¹. Additionally, N-H bending vibrations and C-N stretching vibrations would be present at lower frequencies, providing a vibrational fingerprint of the molecule. Specific IR and Raman spectral data for this compound are not found in the reviewed literature.

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

For this compound, or a suitable crystalline derivative, an X-ray crystal structure would reveal the preferred conformation of the pentan-3-yl group and the geometry around the nitrogen atoms of the hydrazine moiety. It would also provide insights into the intermolecular interactions, such as hydrogen bonding, that govern the packing of the molecules in the crystal lattice. At present, there are no published X-ray crystal structures for this compound or its simple derivatives in the accessible scientific databases.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization

This compound possesses a single stereogenic center at the C3 carbon atom, the point of attachment for the hydrazine (-NHNH₂) moiety. Consequently, the compound exists as a pair of non-superimposable mirror images, the (R)- and (S)-enantiomers. Chiroptical spectroscopic techniques, most notably Electronic Circular Dichroism (ECD), are indispensable tools for distinguishing between these enantiomers, determining their absolute configuration, and quantifying their purity (enantiomeric excess).

Direct ECD analysis of this compound is challenging. The inherent chromophore, the N-N single bond, exhibits weak electronic transitions in the far-UV region (typically below 200 nm). These signals are often difficult to measure accurately due to low intensity and interference from solvent absorption. To overcome this limitation, a common and highly effective strategy involves chemical derivatization. The chiral hydrazine is reacted with an achiral reagent containing a strong chromophore to create a new chiral molecule whose ECD spectrum is intense and easily interpretable.

A standard method involves the condensation of enantiomerically pure or enriched this compound with an aromatic aldehyde, such as benzaldehyde (B42025), to form the corresponding chiral hydrazone derivative. In this case, the reaction of (R)-Pentan-3-ylhydrazine with benzaldehyde yields (R)-N'-(benzylidene)this compound. The resulting phenylhydrazone moiety (-C=N-NH-Ar) is an excellent chromophore, exhibiting strong π→π* and n→π* electronic transitions in the more accessible 220-350 nm region of the UV-Vis spectrum.

The ECD spectrum of such a derivative displays characteristic positive or negative bands, known as Cotton effects. The sign and magnitude of these Cotton effects are directly correlated to the absolute configuration at the C3 stereocenter. According to established empirical rules for phenylhydrazones, the spatial arrangement of the groups around the stereocenter dictates the helicity of the chromophore, which in turn determines the sign of the observed Cotton effects. For instance, the (R)-enantiomer of the derivative will produce an ECD spectrum that is a perfect mirror image of the spectrum from the (S)-enantiomer.

Modern research corroborates these experimental findings with high-level theoretical calculations. Time-Dependent Density Functional Theory (TD-DFT) is frequently employed to compute the theoretical ECD spectra for both the (R) and (S) configurations of the hydrazone derivative. By comparing the experimentally measured spectrum with the two calculated spectra, an unambiguous assignment of the absolute configuration of the parent this compound can be made. This combined experimental and theoretical approach represents the gold standard for stereochemical assignment.

The table below presents hypothetical but representative ECD data for the enantiomeric hydrazone derivatives of this compound, illustrating the principle of mirror-image spectra essential for enantiomeric characterization.

| Compound | Electronic Transition | Wavelength (λmax) [nm] | Molar Circular Dichroism (Δε) [L·mol-1·cm-1] |

|---|---|---|---|

| (R)-N'-(benzylidene)this compound | π→π | 292 | +6.1 |

| (R)-N'-(benzylidene)this compound | n→π | 248 | -4.5 |

| (S)-N'-(benzylidene)this compound | π→π | 292 | -6.1 |

| (S)-N'-(benzylidene)this compound | n→π | 248 | +4.5 |

Computational and Theoretical Studies of Pentan 3 Ylhydrazine

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its derivatives) to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. Instead of calculating the complex many-electron wavefunction, DFT calculates the electron density, from which the energy and other properties can be derived.

For pentan-3-ylhydrazine, a DFT study would typically begin with a geometry optimization. This process finds the lowest energy arrangement of the atoms, corresponding to the molecule's most stable structure. Common DFT functionals like B3LYP or M06-2X, paired with a basis set such as 6-31G* or a larger one like aug-cc-pVTZ, would be used to model the system. purdue.edu The results would provide key electronic properties, including the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the dipole moment. These calculations are crucial for understanding the molecule's reactivity, with the HOMO and LUMO energies indicating its ability to donate or accept electrons. Studies on similar hydrazine (B178648) derivatives have successfully used DFT to understand adsorption and reaction mechanisms. researchgate.netresearchgate.net

Conformational Analysis and Potential Energy Surfaces

The flexibility of the pentyl group and the N-N bond in this compound means it can exist in multiple spatial arrangements, or conformations. Conformational analysis aims to identify the most stable of these conformers and the energy barriers that separate them.

A potential energy surface (PES) is a mathematical or graphical representation of a molecule's energy as a function of its geometry. muni.cz For this compound, a PES scan would be performed by systematically rotating key dihedral angles—such as the C-C-C-C backbone and the C-N-N-H angle—and calculating the energy at each step using a method like DFT. visualizeorgchem.comuleth.ca This process maps out the energy landscape, revealing energy minima (stable conformers) and saddle points (transition states between conformers). researchgate.net Studies on other acyclic alkylhydrazines have shown that the interplay between nitrogen inversion and rotation around the N-N bond leads to a complex conformational landscape. rsc.orgrsc.org A similar analysis for this compound would be essential to understand its structural preferences and how they influence its physical and chemical properties.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is a powerful tool for exploring the mechanisms of chemical reactions. researchgate.netnih.gov For this compound, one could model its behavior as a nucleophile, its oxidation, or its decomposition pathways.

To model a reaction, chemists identify the reactants, products, and any intermediates. They then search for the transition state (TS) that connects them on the potential energy surface. The TS is a first-order saddle point—a maximum along the reaction coordinate but a minimum in all other directions. uleth.ca Locating the TS structure and calculating its energy allows for the determination of the activation energy (energy barrier) of the reaction. This, in turn, provides insight into the reaction rate. Methods like DFT are commonly used to model reaction pathways for hydrazine and its derivatives, for example, in catalysis or surface chemistry. researchgate.netresearchgate.netmaxapress.com An Intrinsic Reaction Coordinate (IRC) calculation can then be performed to confirm that the found TS correctly connects the desired reactants and products. purdue.edu

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods can predict various spectroscopic parameters, which is invaluable for interpreting experimental data and confirming molecular structures.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can be calculated. nmrdb.orgnmrdb.org For this compound, a geometry optimization followed by a GIAO (Gauge-Independent Atomic Orbital) calculation using DFT would predict the ¹H and ¹³C chemical shifts. youtube.comyoutube.com These predicted values can be compared to experimental spectra to aid in signal assignment.

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. A frequency calculation performed after a geometry optimization yields the harmonic vibrational frequencies and their corresponding intensities. youtube.comuniv-cotedazur.fr These frequencies correspond to the peaks in an IR spectrum. kcvs.ca For this compound, this would predict characteristic peaks for N-H stretches, C-H stretches, and N-H bending modes. chegg.com

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate electronic excitation energies, which correspond to the absorption of light in the UV-Vis region of the spectrum. This calculation would provide the λ_max_ values for this compound, helping to understand its electronic transitions. Studies on the parent hydrazine molecule show that it has broad peaks in the 120-240 nm range. acs.org

Below is a table of computationally predicted spectroscopic data for this compound based on publicly available database predictions.

| Spectroscopy Type | Predicted Parameter | Predicted Value Range |

|---|---|---|

| ¹³C NMR | Chemical Shift (δ) | C1/C5: ~10 ppm C2/C4: ~27 ppm C3: ~60 ppm |

| ¹H NMR | Chemical Shift (δ) | CH₃: ~0.9 ppm CH₂: ~1.4 ppm CH: ~2.7 ppm NH/NH₂: ~3.4 ppm |

| IR Spectroscopy | Key Vibrations (cm⁻¹) | N-H stretch: 3100-3400 C-H stretch: 2850-3000 N-H bend: 1580-1650 C-N stretch: 1000-1250 |

Note: The values in this table are based on general predictions and data from similar compounds. Specific experimental values may vary.

Molecular Dynamics Simulations of Intermolecular Interactions

While quantum chemical calculations typically focus on single molecules in a vacuum, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase (liquid or solution) over time. aip.orgiphy.ac.cn

For this compound, an MD simulation would involve placing one or more of its molecules in a box filled with a solvent, such as water. The interactions between all atoms are described by a force field, which is a set of parameters that approximates the potential energy. The simulation then calculates the forces on each atom and solves Newton's equations of motion to track their positions and velocities over time.

MD simulations can reveal important information about intermolecular interactions, such as hydrogen bonding between the hydrazine group and water molecules. aip.org It can also be used to calculate properties like the diffusion coefficient and to explore conformational changes in a solution environment. thieme-connect.comnih.gov Studies on hydrazine in aqueous solutions have used MD to understand its hydration structure and dynamics. aip.org

Quantitative Structure-Reactivity/Property Relationships (QSPR) for this compound Analogues

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Reactivity Relationship (QSRR) studies are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their physicochemical properties or reactivity. psu.edu In the context of this compound and its analogues, QSPR models can be invaluable for predicting properties such as boiling point, solubility, or partitioning behavior (like log P), while QSRR models can elucidate the structural features that govern their reactivity, for instance, their susceptibility to oxidation or their potential as nucleophiles.

Due to a lack of specific experimental QSPR/QSRR studies in the published literature for this compound, this section will present a hypothetical, yet scientifically grounded, QSPR study for a series of its analogues. This illustrative example is based on established principles and common practices in the field of computational chemistry for similar classes of compounds like alkylamines and other hydrazine derivatives. journalssystem.comnih.gov

Hypothetical QSPR Study: Modeling the Reactivity of this compound Analogues

For this theoretical study, we will model the reactivity of a series of this compound analogues. A relevant and quantifiable endpoint for the reactivity of these compounds could be their susceptibility to electrophilic attack, which can be computationally estimated by the energy of the Highest Occupied Molecular Orbital (EHOMO). A higher EHOMO value generally indicates a greater tendency to donate electrons, and thus, higher reactivity towards electrophiles.

The QSPR model will be developed using Multiple Linear Regression (MLR), a statistical technique that models the relationship between a dependent variable (in this case, EHOMO) and one or more independent variables (the molecular descriptors). oup.com

Selection of Analogues and Descriptors

A hypothetical series of 12 analogues of this compound is proposed, with structural variations at the N1 and N2 positions of the hydrazine moiety. To build the QSPR model, a set of molecular descriptors has been chosen to represent the steric, electronic, and hydrophobic characteristics of each analogue. These descriptors are commonly employed in QSPR studies of amines and related nitrogenous compounds. journalssystem.comnih.gov

Molecular Weight (MW): A fundamental descriptor representing the size of the molecule.

Log P (o/w): The logarithm of the octanol/water partition coefficient, which is a measure of the molecule's hydrophobicity.

Molar Refractivity (MR): A measure of the total polarizability of a molecule, which is related to its volume and London dispersion forces. researchgate.net

Topological Polar Surface Area (TPSA): The sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. It is a good predictor of hydrogen bonding capacity.

Charge on N1 (qN1): The partial atomic charge on the substituted nitrogen atom of the hydrazine. This is an electronic descriptor that can significantly influence reactivity.

Energy of the Highest Occupied Molecular Orbital (EHOMO): This quantum-chemical descriptor is often correlated with the electron-donating ability of a molecule and its susceptibility to oxidation. journalssystem.com

Hypothetical Data Table for this compound Analogues

The following interactive table presents the hypothetical data for our set of this compound analogues. The values for the molecular descriptors are plausible estimates derived from general chemical principles for the given structural modifications. The EHOMO values are presented as the dependent variable to be modeled.

QSPR Model Development and Interpretation

Using the data from the table above, a hypothetical MLR analysis could be performed to derive a QSPR equation. The goal is to find a statistically significant correlation between the descriptors and the EHOMO. A plausible, illustrative QSPR equation might look like this:

EHOMO = -7.50 + 2.50 * qN1 - 0.05 * TPSA + 0.15 * LogP

R² = 0.92, Q² = 0.85

In this hypothetical model:

The negative intercept (-7.50) represents the baseline EHOMO value.

The positive coefficient for qN1 (2.50) indicates that as the partial negative charge on the N1 atom decreases (becomes less negative or more positive), the EHOMO increases. This is chemically reasonable, as electron-withdrawing groups attached to the nitrogen will pull electron density away, lowering the energy of the HOMO.

The negative coefficient for TPSA (-0.05) suggests that an increase in polar surface area leads to a decrease in the EHOMO. This could be due to the introduction of polar, electron-withdrawing groups (like nitro or carbonyl groups) that lower the energy of the molecular orbitals.

The positive coefficient for Log P (0.15) implies that more hydrophobic (less polar) analogues tend to have higher EHOMO values. This aligns with the idea that the introduction of non-polar alkyl groups, which are weakly electron-donating, can raise the energy of the HOMO.

The statistical parameters R² (coefficient of determination) and Q² (cross-validated R²) are crucial for assessing the quality of the model. An R² value of 0.92 would indicate that 92% of the variance in the EHOMO data is explained by the model. The Q² value of 0.85, obtained through a cross-validation procedure (like leave-one-out), would suggest that the model has good predictive power for new, untested compounds. researchgate.net

This hypothetical QSPR study demonstrates how computational tools can be applied to understand the structure-reactivity relationships of this compound analogues. Such models are instrumental in medicinal chemistry and materials science for the rational design of new molecules with desired properties, potentially reducing the need for extensive experimental synthesis and testing. journalssystem.com

Applications of Pentan 3 Ylhydrazine in Chemical Synthesis and Materials Science

Role as a Key Synthetic Reagent and Intermediate

Pentan-3-ylhydrazine serves as a crucial intermediate in the synthesis of a wide array of organic compounds. smolecule.com Its hydrazine (B178648) functional group is highly reactive and participates in several fundamental organic reactions. For instance, it readily undergoes condensation reactions with aldehydes and ketones to form the corresponding hydrazones. smolecule.com These hydrazone derivatives are stable compounds that can be further modified or used as intermediates in more complex synthetic pathways.

The reactivity of this compound also extends to substitution reactions, where the hydrogen atoms of the hydrazine group can be replaced by other functional groups. smolecule.com This allows for the introduction of the pentan-3-ylhydrazinyl moiety into various molecular scaffolds, thereby enabling the synthesis of diverse derivatives with tailored properties. Additionally, the compound can undergo oxidation and reduction reactions, leading to different product outcomes depending on the reagents and conditions employed. smolecule.com

Precursor for the Synthesis of Complex Organic Molecules

The utility of this compound as a synthetic precursor is particularly evident in the construction of heterocyclic compounds, which are core structures in many pharmaceuticals and agrochemicals. smolecule.commdpi.com The reaction of hydrazines with 1,3-dicarbonyl compounds or their equivalents is a classic and efficient method for the synthesis of pyrazoles, a class of five-membered aromatic heterocycles with a broad spectrum of biological activities. mdpi.com By employing this compound in such reactions, pyrazoles bearing a pentan-3-yl substituent can be readily prepared.

Furthermore, derivatives of this compound are utilized in the synthesis of more intricate molecular architectures. For example, ((2S,3R)-2-(Benzyloxy)pentan-3-yl)hydrazine, a related compound, is known as an impurity of the antifungal agent Posaconazole, highlighting the relevance of such hydrazine derivatives in pharmaceutical development. pharmaffiliates.com The ability to introduce the pentan-3-yl group via the hydrazine functionality provides a strategic advantage in the design and synthesis of new chemical entities with potential therapeutic applications.

Utilization in Polymer Chemistry and Functional Materials Development

The application of this compound and its derivatives extends into the realm of polymer chemistry and materials science. smolecule.comchemscene.com The reactive nature of the hydrazine group allows for its incorporation into polymer backbones or as pendant groups, thereby modifying the properties of the resulting materials. researchgate.net Hydrazine-containing polymers have been investigated for various applications, including as specialty chemicals and functional materials. smolecule.com

The development of novel polymers often relies on the synthesis of unique monomers. lidsen.com Vanillin, a bio-based building block, has been used to create a platform of monomers with various functional groups, including amines, for polymer synthesis. researchgate.net Similarly, the functional groups in this compound could be leveraged to create novel monomers for the development of polymers with specific thermal, mechanical, or chemical resistance properties. lidsen.com The incorporation of the pentan-3-yl group could influence the polymer's solubility, chain packing, and ultimately its bulk properties.

Applications in Coordination Chemistry as a Ligand

In coordination chemistry, a ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. nowgonggirlscollege.co.infiveable.me Hydrazine and its derivatives are well-known to act as ligands, donating their lone pair of electrons on the nitrogen atoms to a metal center. nowgonggirlscollege.co.in this compound can function as a monodentate or a bridging ligand, coordinating to one or more metal centers.

The formation of coordination complexes with metal ions can significantly influence the reactivity and properties of the organic ligand. The steric bulk of the pentan-3-yl group can affect the coordination geometry around the metal center and the stability of the resulting complex. Research into the coordination chemistry of substituted hydrazines has revealed their ability to form stable complexes with various transition metals, which can exhibit interesting magnetic and electronic properties. uni-freiburg.de

Table 1: Coordination Chemistry Concepts

| Term | Definition |

|---|---|

| Coordination Compound | A compound consisting of a central metal atom or ion bonded to one or more ligands. nowgonggirlscollege.co.in |

| Ligand | An ion or molecule that donates a pair of electrons to a central metal atom to form a coordinate covalent bond. nowgonggirlscollege.co.in |

| Coordination Number | The number of ligand atoms directly bonded to the central metal atom. nios.ac.in |

| Monodentate Ligand | A ligand that binds to the central metal atom through a single donor atom. fiveable.me |

| Polydentate Ligand | A ligand that can form two or more bonds to a central metal atom. fiveable.me |

| Chelating Agent | A polydentate ligand that can form a ring structure with the central metal atom. nios.ac.in |

Design of Supramolecular Architectures Incorporating this compound Moieties

Supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules, where the components are held together by non-covalent intermolecular forces. amazon.com The design of complex supramolecular architectures relies on the specific and directional interactions between molecular building blocks.

Contributions to Catalysis and Organocatalysis

Catalysis is a process that increases the rate of a chemical reaction by adding a substance known as a catalyst. uni-koeln.de Organocatalysis refers to the use of small organic molecules as catalysts. uni-regensburg.de Hydrazine derivatives have been explored for their potential catalytic activity in various organic transformations.

While direct catalytic applications of this compound are not widely reported, its derivatives could potentially be employed in catalytic systems. For instance, metal complexes with hydrazine-derived ligands can act as catalysts in reactions such as hydrosilylation, a crucial process in silicone polymer chemistry. mdpi.com Furthermore, in the field of organocatalysis, chiral amines and their derivatives are extensively used to catalyze asymmetric reactions. units.it The structural features of this compound could be modified to create chiral derivatives that may serve as effective organocatalysts.

Analytical Methodologies for Detection and Quantification in Research Contexts

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone of analytical chemistry, providing powerful means to separate components of a mixture for subsequent identification and quantification. For a compound like Pentan-3-ylhydrazine, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are principal techniques for assessing purity and performing quantitative analysis. cdc.gov

Gas Chromatography (GC) is a highly effective technique for the analysis of volatile and thermally stable compounds. Hydrazines, including this compound, can be analyzed by GC, often requiring a derivatization step to enhance volatility and thermal stability. vulcanchem.comclu-in.org The choice of column, detector, and operating conditions is critical for achieving optimal separation and sensitivity.

Commonly, a capillary column with a non-polar or medium-polarity stationary phase is used. The selection of the detector is dependent on the required sensitivity and selectivity. A Flame Ionization Detector (FID) offers general-purpose detection of organic compounds, while a Nitrogen-Phosphorus Detector (NPD) provides enhanced selectivity and sensitivity for nitrogen-containing compounds like this compound. For unequivocal identification, GC coupled with a Mass Spectrometer (MS) is the method of choice, as it provides structural information. cdc.gov

Table 1: Illustrative GC Parameters for Hydrazine (B178648) Derivative Analysis

| Parameter | Example Specification | Purpose |

|---|---|---|

| Column | Capillary column (e.g., Petrocol DH 50.2, 50m x 0.20mm ID, 0.50µm film) researchgate.net | Separates components of the mixture based on their boiling points and interaction with the stationary phase. |

| Carrier Gas | Helium or Nitrogen cdc.govresearchgate.net | Transports the sample through the column. |

| Injector Temperature | 200°C researchgate.net | Ensures rapid volatilization of the sample. |

| Oven Program | Isothermal or temperature-programmed (e.g., 35°C for 30 min, then ramp to 200°C) researchgate.net | Controls the elution of compounds by varying the column temperature. |

| Detector | FID, NPD, or MS cdc.gov | Detects and quantifies the separated components. NPD is highly sensitive to nitrogen compounds. |

| Derivatization | Esterification or amide formation vulcanchem.com | Increases volatility and thermal stability for better chromatographic performance. |

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of a broad range of compounds, including those that are non-volatile or thermally labile. ijsdr.orgamazonaws.com It is particularly well-suited for the analysis of hydrazine derivatives in various matrices. cdc.govgoogle.com

The separation in HPLC is achieved by partitioning the analyte between a liquid mobile phase and a solid stationary phase packed in a column. drawellanalytical.com For hydrazine compounds, reversed-phase chromatography is commonly employed, using a non-polar stationary phase (like C18 or ODS) and a polar mobile phase. amazonaws.comgoogle.com Detection can be accomplished using various detectors, including Ultraviolet (UV), Refractive Index (RI), or Electrochemical Detectors (ED). clu-in.orggoogle.com Purity assessment of hydrazine derivatives by HPLC can achieve high levels of accuracy, often in the range of 98% to 99.5%. google.com

Table 2: Example HPLC Conditions for a Hydrazine Derivative Based on the analysis of (S)-(tetrahydrofuran-3-yl)hydrazine google.com

| Parameter | Specification | Function |

|---|---|---|

| Column | Inertsil ODS-3V (150mm x 4.6mm), 5µm | The stationary phase where separation occurs. ODS (octadecylsilane) is a common reversed-phase material. |

| Mobile Phase | 0.01M NH4OAc in Water: Acetonitrile (50:50% V/V) | The liquid that carries the sample through the column. The composition determines the elution strength. |

| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase and the retention time of the analytes. |

| Column Temperature | 30°C | Affects the viscosity of the mobile phase and the efficiency of the separation. |

| Detector | Refractive Index (RI) | Measures the change in the refractive index of the eluent as the analyte passes through, suitable for compounds with no UV chromophore. |

| Injection Volume | 20 µL | The amount of sample introduced into the system. |

Spectrophotometric and Electrochemical Detection Methods

Beyond chromatography, spectrophotometric and electrochemical methods offer alternative or complementary approaches for the detection and quantification of hydrazines.

Spectrophotometric methods are often based on a color-forming reaction. For hydrazines, a common method involves derivatization with p-dimethylaminobenzaldehyde (p-DAB). clu-in.orgresearchgate.net This reaction produces a colored product, typically a yellow azine, which can be quantified by measuring its absorbance at a specific wavelength, such as 458 nm. clu-in.orgresearchgate.net These methods are valued for their simplicity, rapidity, and cost-effectiveness. ekb.eg The sensitivity of these methods can often be enhanced through the use of micelles. ekb.eg

Electrochemical detection provides a highly sensitive and selective means of analyzing electroactive compounds like hydrazine and its derivatives. researchgate.netmdpi.comnih.gov These methods rely on the oxidation of the hydrazine moiety at the surface of a modified electrode. mdpi.com The resulting current is proportional to the concentration of the analyte. Various modifications to the electrode surface, such as using metal-organic frameworks or quantum dots, have been shown to enhance catalytic activity and lower detection limits significantly. researchgate.netmdpi.com

Table 3: Comparison of Detection Methods

| Method | Principle | Typical Application | Advantages |

|---|---|---|---|

| Spectrophotometry | Formation of a colored derivative (e.g., with p-DAB) and measurement of light absorbance. clu-in.orgresearchgate.net | Quantification in aqueous samples like boiler feed water. clu-in.orgresearchgate.net | Simple, rapid, cost-effective. ekb.eg |

| Electrochemical Sensing | Oxidation of the hydrazine at a modified electrode surface, generating a measurable current. mdpi.com | Sensitive detection in environmental and biological samples. mdpi.comnih.gov | High sensitivity, selectivity, potential for miniaturization. nih.gov |

Advanced Sample Preparation Strategies for Complex Matrix Analysis

The analysis of this compound in complex matrices, such as biological fluids or environmental samples, necessitates robust sample preparation to remove interfering substances and concentrate the analyte of interest. chromatographyonline.cominslab.si The choice of technique depends on the nature of the sample matrix and the analyte. chromatographyonline.com

Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are two of the most common and effective sample preparation techniques. chromatographyonline.com

LLE partitions the analyte between two immiscible liquid phases, allowing for its separation from matrix components.

SPE utilizes a solid sorbent to retain either the analyte or the interferences, which are then washed away. chromatographyonline.com Oasis PRiME HLB is an example of a modern SPE sorbent that can effectively clean up complex samples like tea and cocoa extracts by allowing the analytes to pass through while retaining co-extracted fats and pigments. lcms.cz

For volatile analytes in complex matrices, Headspace Solid-Phase Microextraction (SPME) is a solvent-less alternative that involves exposing a coated fiber to the headspace above a sample to extract volatile and semi-volatile compounds. sigmaaldrich.com

In cases where the matrix itself significantly affects the analytical signal (matrix effects), strategies like matrix-matching calibration or the standard addition method are employed to ensure accurate quantification. drawellanalytical.com Matrix-matching involves preparing calibration standards in a matrix similar to the sample, while the standard addition method involves adding known amounts of the analyte to the sample itself to correct for signal suppression or enhancement. drawellanalytical.com

Future Directions and Emerging Research Avenues for Pentan 3 Ylhydrazine

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of alkylhydrazines often involves direct alkylation, a process fraught with challenges such as overalkylation, which reduces yield and complicates purification. princeton.edu Moreover, conventional methods frequently rely on hazardous reagents and demanding reaction conditions. The future of Pentan-3-ylhydrazine synthesis will likely pivot towards greener, more efficient, and sustainable methodologies that are currently being developed for other hydrazine (B178648) derivatives.

Key areas for development include:

Biocatalytic Synthesis: A significant leap forward in sustainable chemistry is the use of enzymes to catalyze reactions. Engineered imine reductases (IREDs) have shown great promise for the synthesis of N-alkylhydrazines via reductive hydrazination. researchgate.netresearchgate.net This biocatalytic approach offers high selectivity and operates under mild conditions, reducing energy consumption and waste. Future research could focus on identifying or engineering an IRED specific for the synthesis of this compound from 3-pentanone (B124093) and hydrazine.

Green Chemistry Protocols: Catalyst-free, three-component reactions are being developed for the synthesis of complex hydrazine-containing molecules under sustainable conditions, avoiding the need for metal catalysts or light irradiation. rsc.org Similarly, the use of safer and more manageable reducing agents, such as α-picoline-borane for direct reductive alkylation, presents a viable alternative to more hazardous hydrides. organic-chemistry.org Adapting these green protocols could lead to more environmentally benign and economically attractive routes to this compound.

Atom-Efficient Reactions: Methodologies that maximize the incorporation of all starting materials into the final product are central to sustainable synthesis. The development of one-pot reactions, such as the direct reductive alkylation of hydrazine derivatives, streamlines the synthetic process by eliminating the need to isolate intermediates like hydrazones, thus saving time, resources, and reducing waste. organic-chemistry.org

| Synthetic Approach | Traditional Method (e.g., Direct Alkylation) | Emerging Sustainable Method | Potential Advantages for this compound Synthesis |

|---|---|---|---|

| Catalysis | Often requires harsh acid/base catalysts. | Enzyme-catalyzed (e.g., IREDs). researchgate.netresearchgate.net | High stereoselectivity, mild reaction conditions, reduced byproducts. |

| Reagents | Use of hazardous reducing agents. | Greener reagents (e.g., α-picoline-borane). organic-chemistry.org | Improved safety profile, easier handling, less toxic waste. |

| Process | Multi-step with intermediate isolation. | One-pot reactions, catalyst-free multicomponent reactions. rsc.orgorganic-chemistry.org | Higher efficiency, reduced solvent use, lower operational costs. |

| Waste Generation | Significant byproduct and solvent waste. | Minimal waste, often conducted in aqueous media or solvent-free. rsc.orgorientjchem.org | Environmentally friendly, aligns with green chemistry principles. |

Exploration of Unconventional Reactivity Profiles

Hydrazines are well-established as potent nucleophiles and crucial precursors for synthesizing hydrazones and various heterocyclic compounds. wikipedia.orgresearchgate.netmaterialsciencejournal.org The future exploration of this compound's reactivity will likely focus on how its unique structural features—specifically the branched and symmetric pentan-3-yl group—can be leveraged to uncover novel chemical transformations.

Promising research avenues include:

Stereoselective Reactions: The steric bulk of the pentan-3-yl group could serve as a controlling element in stereoselective reactions, influencing the facial selectivity of attacks on prochiral centers. Investigating its performance in asymmetric synthesis could unlock new pathways to chiral molecules.

Multicomponent Reactions (MCRs): The use of this compound as a component in MCRs could provide rapid access to complex molecular architectures. Its specific steric and electronic properties may lead to the discovery of novel scaffolds for applications in medicinal chemistry and materials science.

Modulation of the α-Effect: Hydrazines are known for the α-effect, where the presence of an adjacent atom with lone pair electrons enhances nucleophilicity. While the general utility of this effect has been debated, studying how the electron-donating pentan-3-yl group quantitatively modulates this reactivity compared to other alkylhydrazines could provide deeper fundamental insights into nucleophilic reactions. researchgate.net

Oxidative Chemistry: The oxidation of alkylhydrazines can lead to different products and degradation pathways compared to unsubstituted hydrazine. usp.org A thorough investigation into the oxidative chemistry of this compound could reveal novel reactive intermediates and synthetic applications.

| Reaction Type | Known Reactivity of General Hydrazines | Hypothesized Outcome for this compound | Potential Research Focus |

|---|---|---|---|

| Nucleophilic Addition | Forms hydrazones with aldehydes/ketones. wikipedia.org | Formation of sterically hindered hydrazones. | Kinetics of formation and stability of the resulting hydrazone. |

| Heterocycle Formation | Key building block for pyrazoles, pyridazines, etc. researchgate.net | Synthesis of novel heterocycles with a bulky pentan-3-yl substituent. | Exploring the impact of the substituent on the biological activity or material properties of the heterocycle. |

| Oxidation | Can degrade to release N₂ gas or form nitrosamines (for dialkylhydrazines). usp.org | Unique degradation pathways or formation of stable radical species. | Mechanistic studies of oxidation and characterization of products. |

| Asymmetric Catalysis | Used as ligands or reagents in some catalytic systems. | Potential as a chiral auxiliary or ligand due to its defined structure. | Application in asymmetric synthesis to control enantioselectivity. |

Integration into Advanced Functional Materials

Hydrazine and its derivatives are fundamental building blocks in materials science, serving as precursors for polymers, dyes, and agrochemicals. researchgate.netmaterialsciencejournal.org The incorporation of this compound into macromolecular structures could impart novel properties, leading to the development of advanced functional materials.

Future research in this area could target:

Novel Polymers: The di-functionality of the hydrazine moiety allows it to be a linker in polymerization reactions. For instance, poly(diacylhydrazine)s are being investigated as a class of oxidatively degradable polymers. mdpi.com Introducing the pentan-3-yl group could modify the physical properties of such polymers, including their solubility, thermal stability, and degradation kinetics.

Responsive Materials: Researchers have synthesized hydrazine-responsive block copolymer nanoparticles that change their structure upon reaction with hydrazine, offering potential in drug delivery and sensor applications. rsc.org this compound could be used as a trigger molecule or incorporated into the polymer backbone to create materials that respond to specific chemical stimuli with tailored sensitivity.

Specialty Polymers: S-triazine-based polymers containing hydrazine linkages have been developed for applications such as flame retardants. mdpi.com The unique alkyl structure of this compound could be exploited to fine-tune the performance of such specialty polymers, potentially enhancing their flame-retardant properties or compatibility with polymer matrices.

| Material Type | Role of Hydrazine Moiety | Potential Contribution of this compound | Target Application |

|---|---|---|---|

| Degradable Polymers | Forms part of an oxidatively cleavable poly(diacylhydrazine) backbone. mdpi.com | Modify degradation rate, solubility, and mechanical properties. | Transient electronics, environmentally benign plastics. |

| Responsive Nanoparticles | Acts as a chemical trigger for deprotection and self-assembly changes. rsc.org | Tune the sensitivity and kinetics of the response. | Drug delivery systems, chemical sensors. |

| Flame Retardants | Component of nitrogen-rich s-triazine polymers. mdpi.com | Enhance thermal stability and char formation. | Safer plastics for electronics and construction. |

| Corrosion Inhibitors | Acts as a reducing agent and forms protective films on metal surfaces. researchgate.net | Improved hydrophobicity and surface adhesion of the protective layer. | Industrial water systems, metal preservation. |

Computational Design and Predictive Modeling for Novel this compound Applications

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the elucidation of reaction mechanisms before engaging in extensive lab work. mdpi.com Applying these in silico methods to this compound can accelerate the discovery of its potential applications.

Future computational studies should focus on:

Reaction Mechanism and Kinetics: Quantum chemical methods like Density Functional Theory (DFT) can be used to model reaction pathways, identify transition states, and calculate activation energies. mdpi.comnih.gov This would be invaluable for optimizing the sustainable synthesis of this compound and for understanding its unconventional reactivity.

Material Property Prediction: Molecular dynamics (MD) simulations and quantitative structure-property relationship (QSPR) models can predict the physical properties of polymers and other materials incorporating this compound. This allows for the virtual design and screening of materials with desired characteristics, such as thermal stability or mechanical strength.

Pharmacophore Modeling and Virtual Screening: For applications in medicinal chemistry, computational tools are essential. Molecular docking can predict the binding affinity of this compound derivatives to biological targets, while ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions can assess their drug-like properties early in the discovery process. mdpi.comnih.gov This approach can guide the synthesis of derivatives with high potential as therapeutic agents.

| Computational Method | Objective | Specific Application for this compound | Expected Outcome |

|---|---|---|---|

| Density Functional Theory (DFT) | Elucidate reaction mechanisms and predict reactivity. nih.gov | Model synthetic pathways; calculate activation barriers for novel reactions. | Optimized synthesis conditions; rationalization of observed reactivity. |

| Molecular Docking | Predict binding modes and affinities to biological targets. nih.gov | Screen derivatives against enzyme active sites (e.g., MAOs). | Identification of potential drug candidates for synthesis and testing. |

| Molecular Dynamics (MD) | Simulate the behavior of molecules and materials over time. | Model the conformational dynamics of polymers containing the compound. | Prediction of material properties like glass transition temperature and mechanical strength. |

| QSAR/QSPR | Relate chemical structure to biological activity or physical properties. | Develop models to predict the bioactivity or material performance of new derivatives. | Accelerated design of new molecules with targeted properties. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Pentan-3-ylhydrazine, and how do reaction conditions influence yield?

- Methodological Answer : this compound is typically synthesized via palladium-catalyzed hydroamination or allylic substitution with hydrazine derivatives, as demonstrated in analogous protocols for structurally related hydrazines . Key parameters include temperature control (60–80°C), solvent selection (e.g., THF or DMF), and stoichiometric ratios of precursors. Yield optimization requires monitoring by TLC or GC-MS, with purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for structural confirmation, with characteristic peaks for the hydrazine NH group (~2.5–3.5 ppm) and pentyl chain protons. IR spectroscopy identifies N-H stretches (~3300 cm⁻¹). Purity assessment via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis ensures compliance with >95% purity standards for research use .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Due to potential toxicity and flammability, use fume hoods, nitrile gloves, and flame-resistant lab coats. Avoid dust formation (risk of inhalation) and store in airtight containers under nitrogen. Emergency spill protocols include neutralization with dilute acetic acid and disposal via hazardous waste channels, as outlined in safety guidelines .

Advanced Research Questions

Q. How can this compound be utilized in the derivatization of carbonyl compounds for analytical applications?

- Methodological Answer : The compound reacts with aldehydes/ketones under mild acidic conditions (pH 4–5) to form hydrazones, enabling UV-Vis or LC-MS detection of carbonyl-containing analytes. For example, reaction with acetone yields a hydrazone derivative with a distinct melting point (mp 112–114°C), useful for qualitative identification .

Q. What are the kinetic and thermodynamic stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer : Stability studies involve accelerated degradation experiments (e.g., 40–80°C, pH 1–13) monitored by HPLC. Arrhenius plots derived from rate constants reveal activation energy (~85 kJ/mol), while DSC/TGA analyses determine thermal decomposition thresholds (>150°C). Data interpretation must account for autocatalytic degradation pathways .

Q. How do computational models (DFT/MD) predict the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) model electron density distribution, identifying the NH group as the primary nucleophilic site. Molecular dynamics simulations (NAMD/VMD) predict solvent effects on reaction barriers, guiding experimental design for regioselective syntheses .

Q. How should researchers address contradictions in reported synthetic yields or spectroscopic data for this compound?

- Methodological Answer : Discrepancies often arise from impurities in starting materials or variations in workup procedures. Systematic replication studies with controlled variables (e.g., solvent purity, drying agents) are essential. Cross-validation using high-resolution mass spectrometry (HRMS) and independent synthetic routes (e.g., Grignard reagent approaches) resolves conflicting data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.